molecular formula C20H23FN6O B2971498 N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 1170200-00-6

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2971498
CAS No.: 1170200-00-6
M. Wt: 382.443
InChI Key: GZYVFUPYIYZYDT-UHFFFAOYSA-N
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Description

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety and an aminoethyl linker connecting to a 4-fluorophenylacetamide group. The aminoethyl linker may enhance conformational flexibility, while the 4-fluorophenyl group likely improves metabolic stability and bioavailability through fluorine’s bioisosteric effects.

Properties

IUPAC Name

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O/c1-13-10-14(2)27(26-13)19-12-18(24-15(3)25-19)22-8-9-23-20(28)11-16-4-6-17(21)7-5-16/h4-7,10,12H,8-9,11H2,1-3H3,(H,23,28)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYVFUPYIYZYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=C2)NCCNC(=O)CC3=CC=C(C=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry. Its structure suggests interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.

The molecular formula of this compound is C18H22N4FC_{18}H_{22}N_{4}F, with a molecular weight of approximately 318.40 g/mol. The presence of the pyrazole and pyrimidine moieties indicates potential for diverse biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing pyrazole and pyrimidine derivatives. For example, derivatives similar to this compound have shown promising results against various cancer cell lines.

  • Mechanism of Action : The compound may exert its effects by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have reported that compounds with similar structures exhibit significant cytotoxicity against MCF7 breast cancer cells, with IC50 values ranging from 30.68 to 70.65 µM compared to standard drugs like Doxorubicin .
  • Case Study : In a study evaluating a series of pyrazole-containing compounds, one derivative demonstrated an IC50 value of 44.49 µM against MCF7 cells, indicating substantial anticancer activity . This suggests that this compound could similarly be effective.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity as well. Research on related compounds has shown effectiveness against various bacterial strains.

  • Study Findings : A related study synthesized and evaluated substituted benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives exhibited significant inhibitory concentrations (IC50 values between 1.35 and 2.18 µM), indicating that modifications to the pyrazole and pyrimidine structure can yield potent antimicrobials .

Structure Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its SAR:

Structural FeatureImpact on Activity
Pyrazole RingEnhances anticancer and antimicrobial properties
Pyrimidine MoietyCritical for enzyme inhibition
Fluorophenyl GroupIncreases lipophilicity and cellular uptake

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(2,4-Dichlorophenoxy)-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]oxy}phenyl)acetamide

Structural Similarities :

  • Shares the 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl core.
  • Contains an acetamide group linked to an aromatic ring.

Key Differences :

  • Linker: The target compound uses an aminoethyl (-NH-CH2-CH2-) linker, while this analog employs an ether (-O-) linkage.
  • Substituents: The acetamide in the analog is attached to a 2,4-dichlorophenoxy group, contrasting with the target’s 4-fluorophenyl moiety.

Implications :

  • Dichlorophenoxy substituents increase hydrophobicity and steric bulk compared to the fluorophenyl group, which could influence solubility and target selectivity.
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide

Structural Similarities :

  • Pyrimidine core with heterocyclic substituents (triazole vs. pyrazole).
  • Acetamide group linked to an aromatic system.

Key Differences :

  • Heterocycle : A 1,2,3-triazole replaces the pyrazole in the target compound.
  • Core Substitution : The pyrimidine is substituted at the 2-position with a pyridinyl group, unlike the 6-position substitution in the target.

Implications :

  • The pyridinyl substituent may enhance π-π stacking interactions but reduce metabolic stability due to increased polarity.
(S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide

Structural Similarities :

  • Pyrazole-substituted acetamide scaffold.

Key Differences :

  • Pyrazole Substituents : Bis(difluoromethyl) groups replace the 3,5-dimethyl groups in the target compound.
  • Complexity : The acetamide is part of a larger, multi-ring system with sulfonyl and indazole groups.

Implications :

  • Difluoromethyl groups increase electronegativity and may enhance hydrogen bonding or metabolic resistance.
  • The extended structure suggests a design for multi-target inhibition, contrasting with the target’s simpler architecture.
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide

Structural Similarities :

  • Fluorophenyl and acetamide groups.

Key Differences :

  • Core : A fused pyrazolo[3,4-d]pyrimidine system replaces the pyrimidine-pyrazole combination.

Implications :

  • The fused core may enhance planar rigidity, improving binding to flat enzymatic pockets (e.g., kinases).
  • Chromenone’s oxo group could participate in hydrogen bonding, absent in the target compound.

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